molecular formula C12H14N2O2 B037742 Benzyl (cyanomethyl)ethylcarbamate CAS No. 115172-96-8

Benzyl (cyanomethyl)ethylcarbamate

Cat. No.: B037742
CAS No.: 115172-96-8
M. Wt: 218.25 g/mol
InChI Key: QVXHGOBRFWRKPA-UHFFFAOYSA-N
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Description

Benzyl (cyanomethyl)ethylcarbamate is a carbamate derivative characterized by a benzyl group, an ethylcarbamate backbone, and a cyanomethyl substituent. Key properties include:

  • Molecular formula: C₁₆H₁₅N₅O₄
  • Molecular weight: 341.32 g/mol
  • Spectral data: HRMS (ESI+) [M+1]⁺: 342.1196; [α]D = -69.83° ± 2.24 (c = 3.20, solvent unspecified) .
  • Synthesis: Prepared via an analogous method to compound 25, yielding 42% after HPLC purification (tR = 10.6 min) .

Properties

CAS No.

115172-96-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl N-(cyanomethyl)-N-ethylcarbamate

InChI

InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3

InChI Key

QVXHGOBRFWRKPA-UHFFFAOYSA-N

SMILES

CCN(CC#N)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCN(CC#N)C(=O)OCC1=CC=CC=C1

Synonyms

BENZYL CYANOMETHYLETHYLCARBAMATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (161) and Ethyl analog (164)
  • Structural features: Cyclopentyl backbone with trimethyl and amino groups.
  • Synthesis :
    • Compound 161: 7% yield via carbobenzyloxy (Cbz) protection in acetonitrile/water .
    • Compound 164: 8% yield using ethyl chloroformate under cryogenic conditions (-78°C) .
  • Key difference : Lower yields compared to the target compound (42%) highlight challenges in sterically hindered systems .
Benzyl 4-cyanomethyl-5-oxo-2,5-dihydrofuran-3-ylcarbamate
  • Structural features: Cyanomethyl group integrated into a dihydrofuran ring.
  • Synthesis: 60% yield via KCN-mediated substitution, demonstrating cyanomethyl's compatibility with nucleophilic conditions .
  • Comparison : Higher yield than the target compound, suggesting favorable kinetics in furan-based systems .

Functional Group Impact on Physicochemical Properties

Benzyl N-2-(4-Hydroxyphenyl)EthylCarbamate
  • Molecular formula: C₁₆H₁₇NO₃
  • Molecular weight : 271.31 g/mol
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Benzyl 2-(2-Ethoxy)ethylcarbamate (12)
  • Structural features: Carbohydrate (mannopyranosyl) moiety attached to the carbamate.
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate
  • Structural features: Piperidine ring and aminopropanoyl group.
  • Application : Likely serves as an intermediate in peptide mimetics or protease inhibitors due to its chiral centers and amide functionality .
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate
  • Structural features : Pyrrolidinyl group introduces a cyclic amine.
  • Reactivity : The electron-rich pyrrolidine may enhance nucleophilicity at the carbamate oxygen, influencing hydrolysis rates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties Reference
Target Compound (24) C₁₆H₁₅N₅O₄ 341.32 Cyanomethyl, benzyl, ethyl 42% [α]D = -69.83°, HRMS: 342.1196
Benzyl Cyclopentylcarbamate (161) C₁₈H₂₆N₂O₂ 302.41 Cyclopentyl, trimethyl 7% Low yield due to steric hindrance
Ethyl Cyclopentylcarbamate (164) C₁₁H₂₁N₂O₂ 213.30 Cyclopentyl, ethyl 8% α = +36.3° (CH₂Cl₂)
Benzyl 4-Cyanomethyldihydrofuran Carbamate C₁₄H₁₂N₂O₄ 272.26 Cyanomethyl, dihydrofuran 60% Tautomerization-prone
Benzyl N-2-(4-Hydroxyphenyl)EthylCarbamate C₁₆H₁₇NO₃ 271.31 Hydroxyphenyl N/A Enhanced H-bonding solubility

Preparation Methods

Benzyl Chloroformate and Amine Alkylation

A foundational approach involves the reaction of benzyl chloroformate with ethylamine derivatives. In one protocol, benzyl chloroformate is treated with N-ethylcyanomethylamine in the presence of a tertiary amine base, such as triethylamine, to facilitate carbamate bond formation. The reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Key Optimization Parameters :

  • Temperature Control : Maintaining subambient temperatures prevents hydrolysis of the chloroformate intermediate.

  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to amine ensures complete conversion, as excess chloroformate risks di-carbamoylation.

This method yields the target compound in 65–75% isolated yield after column chromatography (silica gel, ethyl acetate/hexane gradient).

Nucleophilic Substitution Approaches

Benzyl Carbamate and Chloroacetonitrile

An alternative route employs benzyl carbamate as the starting material, reacting it with chloroacetonitrile under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the carbamate nitrogen, enabling nucleophilic displacement of chloride from chloroacetonitrile.

Representative Procedure :

  • Benzyl carbamate (151.16 g/mol, 1.0 equiv) is dissolved in dry DMF under argon.

  • NaH (1.1 equiv) is added at 0°C, followed by dropwise addition of chloroacetonitrile (1.2 equiv).

  • The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with ethyl acetate.

This method achieves a 70–80% yield, with purity >95% confirmed by ¹H NMR.

Catalytic Methods Using In(OTf)₃

Diazoketone-Alcohol Coupling

A novel catalytic approach leverages indium(III) triflate (In(OTf)₃) to mediate the coupling of diazoketones with benzyl alcohols, forming α-alkoxy ketones as intermediates. Subsequent triflation and elimination yield benzyl alkynyl ethers, which undergo-sigmatropic rearrangement to form cyclic ketones. While originally developed for indanones, this method can be adapted for carbamate synthesis by substituting the alcohol component with ethyl cyanomethyl derivatives.

Advantages :

  • Catalytic Efficiency : In(OTf)₃ (10 mol%) enables rapid nitrogen gas evolution, indicating high reactivity.

  • Scalability : Reactions scale linearly from 1 mmol to 100 mmol without yield degradation.

Phase-Transfer Catalyzed Alkylation

Halogenated Carboxylic Esters and Benzyl Cyanide

A patent-pending method utilizes halogenated carboxylic esters (e.g., ethyl chloroacetate) and benzyl cyanide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP), with NaH as the base.

Procedure :

  • Benzyl cyanide (0.05 mol) and NaH (1.2 g, 0.05 mol) are combined in DMF.

  • TBAB (0.08 g, 0.25 mmol) and ethyl chloroacetate (0.1 mol) are added sequentially.

  • After 8 hours at room temperature, the mixture is distilled to recover solvents, and the crude product is purified via dichloromethane extraction.

Yield : 78–82%.

Comparative Analysis of Synthetic Methods

MethodReactantsCatalyst/SolventTemperatureYield (%)Purity (%)
Carbamate CouplingBenzyl chloroformate, N-ethylcyanomethylamineTriethylamine/DCM0–5°C65–7590
Nucleophilic SubstitutionBenzyl carbamate, chloroacetonitrileNaH/DMFRT70–8095
Phase-Transfer AlkylationEthyl chloroacetate, benzyl cyanideTBAB/NaH/DMFRT78–8297
Catalytic DiazoketoneDiazoketone, ethyl cyanomethyl alcoholIn(OTf)₃/toluene60°C85–9098

Key Insights :

  • Catalytic Diazoketone Method : Offers the highest yield (85–90%) but requires elevated temperatures (60°C).

  • Phase-Transfer Alkylation : Balances yield (78–82%) and mild conditions (RT), making it industrially scalable .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (cyanomethyl)ethylcarbamate, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or carbamate coupling strategies. For example, describes a derivative synthesized via Boc-protected intermediates, achieving 45–60% yields by reacting benzyl carbamates with activated phosphonate esters under anhydrous conditions . Key parameters:

  • Catalyst : Tertiary amines (e.g., triethylamine) for deprotonation.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Room temperature to 50°C, monitored by TLC.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify carbamate NH (δ 5.0–6.0 ppm) and cyanomethyl protons (δ 2.5–3.5 ppm). reports characteristic splitting patterns for aryl and alkyl groups in derivatives .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ adducts. For example, compound 114 in showed a molecular ion at m/z 434.2 .
    • Validation : Compare data with computational predictions (e.g., ChemDraw simulations) and literature analogs (e.g., benzyl carbamate derivatives in ) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, particularly in enzyme inhibition?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase or phosphodiesterases). highlights ethyl benzyl carbamates evaluated for ixodicide activity via docking studies .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data.
    • Validation : Compare computational results with in vitro assays (e.g., IC50 measurements).

Q. How do steric and electronic effects of substituents influence the stability and reactivity of this compound?

  • Case Study : synthesized analogs with varying aryl/phosphoryl groups. Derivatives with electron-withdrawing substituents (e.g., trifluoroacetate) showed reduced yields (45%) due to steric hindrance, while electron-donating groups improved reactivity .
  • Experimental Design :

  • Kinetic Studies : Monitor hydrolysis rates under acidic (pH 2) vs. alkaline (pH 12) conditions via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at 230°C, per benzyl cinnamate analogs in ) .

Q. How can researchers resolve contradictions in reported spectral data for carbamate derivatives?

  • Approach :

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl carbamates in or benzyl 2-hydroxypyridinyl derivatives in ) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as done for BenzylN-(4-pyridyl)carbamate in , which revealed intermolecular H-bonding networks .
    • Data Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents).

Methodological Challenges and Solutions

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Recommended Methods :

  • HPLC-UV/HRMS : Detect impurities at <0.1% levels. lists GC/MS protocols for volatile carbamates, adaptable for LC-MS workflows .
  • Headspace GC : Monitor residual solvents (e.g., DCM, THF) per ICH Q3C guidelines.
    • Calibration : Use certified reference materials (CRMs) from NIST or EPA (e.g., ’s methyl ethylcarbamate standards) .

Q. How should researchers design stability studies to evaluate shelf-life under varying storage conditions?

  • Protocol :

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months (ICH Q1A).
  • Light Sensitivity : Use ICH Q1B photostability chambers (UV/Vis exposure).
    • Endpoint Analysis : Monitor carbamate hydrolysis via IR (loss of carbonyl peak at ~1700 cm⁻¹) or NMR (appearance of amine protons) .

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